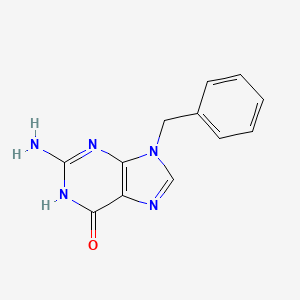9-Benzylguanine
CAS No.: 14937-72-5
Cat. No.: VC8176211
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14937-72-5 |
|---|---|
| Molecular Formula | C12H11N5O |
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | 2-amino-9-benzyl-1H-purin-6-one |
| Standard InChI | InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)14-7-17(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18) |
| Standard InChI Key | SMHBTBYHDWNJEG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)N |
Introduction
9-Benzylguanine (9-BG) is a synthetic purine derivative with the molecular formula and a molecular weight of 225.25 g/mol . It serves as a critical tool in biochemical and clinical research, particularly in studies involving DNA repair mechanisms and targeted therapies. Below is a structured overview of its properties, mechanisms, and applications.
Mechanism of Action
9-Benzylguanine inhibits O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein. Key findings include:
-
DNA-Dependent Inactivation: The presence of DNA enhances AGT inactivation by 9-BG and its 9-methyl derivative but inhibits activity for larger 9-substituents (e.g., ribose or dihydrotestosterone) .
-
Irreversible Binding: 9-BG transfers its benzyl group to AGT’s active-site cysteine, permanently inactivating the enzyme and sensitizing cells to alkylating agents .
Applications in Research
SNAP-Tag Technology
9-BG derivatives enable spatiotemporal control in protein labeling:
-
Caged BG Molecules: Six variants activated by light, enzymes (e.g., β-glucuronidase), or reactive oxygen species (ROS) allow precise conjugation to SNAP-tag fusion proteins .
-
Targeted Therapeutics: These tools reduce off-target effects by restricting activation to disease sites (e.g., tumor microenvironments) .
Clinical Oncology
-
Glioblastoma Trials: A Phase III study (SWOG S0001) combined 9-BG with BCNU and radiation therapy for newly diagnosed glioblastoma. While survival outcomes were comparable to standard therapy, MGMT promoter methylation status emerged as a key prognostic biomarker .
Therapeutic Derivatives
Phosphonoalkyl analogs of 9-BG exhibit immunosuppressive properties:
-
PNPase Inhibition: Derivatives like [[3-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methyl]benzyl]oxy]-methylphosphonic acid show potent inhibition () of purine nucleoside phosphorylase (PNPase), a target for T-cell-selective therapies .
Research Limitations and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume